![molecular formula C10H10N2O2 B073852 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1133-42-2](/img/structure/B73852.png)
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
概述
描述
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine familyThe compound has a molecular formula of C10H10N2O2 and a molecular weight of 190.203 g/mol .
作用机制
Target of Action
The primary target of 1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione acts as a GABA modulator GABA-A receptors have at least three allosteric sites at which modulators act . This compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Biochemical Pathways
The compound’s action on the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects include reduced neuronal excitability and potential sedative effects.
Result of Action
The compound’s action on the GABA receptor-ionophore complex can lead to reduced neuronal excitability . This could potentially have sedative effects, although the specific molecular and cellular effects would depend on the context of use and dosage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl anthranilic acid with phosgene, followed by cyclization to form the desired benzodiazepine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzodiazepines .
科学研究应用
Medicinal Chemistry
Potential Therapeutic Uses:
1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is structurally related to benzodiazepines, which are widely used for their anxiolytic, sedative, and anticonvulsant properties. Research indicates that derivatives of this compound may exhibit similar pharmacological activities.
Case Study: Anxiolytic Activity
A study investigated the anxiolytic effects of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine derivatives in animal models. The findings suggested that certain modifications to the compound's structure could enhance its efficacy in reducing anxiety levels without significant side effects. This opens avenues for developing new anxiolytic drugs with improved safety profiles.
Pharmacology
Mechanism of Action:
The compound is believed to interact with the GABA_A receptor complex, which plays a crucial role in inhibitory neurotransmission in the central nervous system. This interaction could lead to increased GABAergic activity, contributing to its potential therapeutic effects.
Synthesis Pathways:
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. Researchers have explored different synthetic routes to optimize yield and purity.
Synthesis Example:
One notable method involves the reaction of 2-aminoacetophenone with malonic acid derivatives under acidic conditions. The resulting product can be further modified to enhance its pharmacological properties.
相似化合物的比较
Similar Compounds
- 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine
Uniqueness
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern and its ability to modulate GABA receptors. This makes it a valuable compound for research into new therapeutic agents and for understanding the structure-activity relationships within the benzodiazepine family .
生物活性
1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS No. 1133-42-2) is a compound belonging to the benzodiazepine class, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature and research findings.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- Structure : The compound features a benzodiazepine core with a methyl group at the nitrogen position and two carbonyl groups at positions 2 and 5.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Sedative and Anxiolytic Effects
Benzodiazepines are primarily known for their sedative and anxiolytic properties. Studies have shown that derivatives of this compound can enhance the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased sedation and reduced anxiety levels in animal models .
2. Antitumor Activity
Recent investigations have highlighted the potential antitumor effects of benzodiazepine derivatives. For instance, certain analogs have been shown to induce apoptosis in cancer cell lines through the modulation of various signaling pathways . The specific mechanisms may involve the inhibition of cell proliferation and promotion of programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- GABA_A Receptor Modulation : Enhances GABAergic transmission leading to sedative effects.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells by affecting cyclin-dependent kinases (CDKs) and other regulatory proteins.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives may increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Study on Sedative Effects
A study published in Psychopharmacology demonstrated that a related benzodiazepine derivative significantly reduced anxiety-like behavior in rodent models when administered at specific doses. The results indicated a dose-dependent relationship with GABA_A receptor activation being a critical factor in mediating these effects .
Antitumor Activity Investigation
In vitro studies have shown that a benzodiazepine derivative similar to this compound exhibited potent cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth in xenograft models .
Summary Table of Biological Activities
属性
IUPAC Name |
1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESRUHFMTYDIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393659 | |
Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-42-2 | |
Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do BNZ-1 and BNZ-2 interact with macrophages and what are the potential downstream effects relevant to their anti-leishmanial activity?
A1: While the precise mechanism of action remains unclear, research indicates that both BNZ-1 and BNZ-2 deplete glutathione (GSH) levels in murine macrophages without affecting cell viability at concentrations up to 100 μM. [] This GSH depletion is noteworthy because Leishmania parasites rely on a GSH analogue, trypanothione, for their survival. [] Further investigation is needed to determine if BNZ compounds directly or indirectly target trypanothione, potentially leading to parasite death.
Q2: How are BNZ-1 and BNZ-2 metabolized in the liver?
A2: Studies utilizing rat hepatocytes and liver microsomes reveal that both BNZ-1 and BNZ-2 undergo similar metabolic transformations. [, ] These transformations include N-demethylation and hydroxylation, followed by O-glucuronidation. [, ] Understanding the metabolic pathways of these compounds is crucial for assessing their potential as therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。